Biliverdin dihydrochloride

描述

Biliverdin dihydrochloride: is a green pigment that is produced when heme is metabolized by heme oxygenase. It is subsequently converted into bilirubin, a brown pigment. This compound is known for its antioxidant properties and its ability to scavenge peroxy radicals . It has significant biological and medical applications due to its cytoprotective and anti-inflammatory effects .

准备方法

Synthetic Routes and Reaction Conditions: Biliverdin dihydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase . The process involves the selective cleavage of heme by heme oxygenase to produce biliverdin, which is then converted to this compound. The reaction conditions typically include the use of methanol as an inducer, optimized pH, and specific culture times .

Industrial Production Methods: Industrial production of this compound can be achieved using recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes . The process involves batch and fed-batch bioreactor cultures, with lactose and glycerol as substrates to support consistent production. This method allows for scalable production and high yields of this compound .

化学反应分析

Redox Cycling with Bilirubin

BVD participates in a proposed redox amplification cycle with bilirubin, mediated by biliverdin reductase (BVR) and reactive oxygen species (ROS):

-

Mechanism :

-

Controversies :

-

Studies show low biliverdin yields (<10%) during bilirubin oxidation by peroxyl radicals, suggesting degradation pathways dominate over redox cycling .

-

Knockdown of BVR in HeLa cells tripled ROS levels but did not universally exacerbate HO-induced cell death, questioning the cycle's physiological significance .

-

Photochemical Reactions

BVD derivatives exhibit light-dependent isomerization and cyclization:

-

Photoisomerization :

-

Photocyclization :

-

Reversibility : Cycloreversion occurs efficiently at 387 nm (quantum yield: ) .

| Reaction Type | Wavelength (nm) | Quantum Yield | Product |

|---|---|---|---|

| Photoisomerization | 533 | Z/E isomers | |

| Photocyclization | 533 | Lumipyrrin | |

| Cycloreversion | 387 | Biopyrrin A |

Interaction with Reactive Oxygen Species (ROS)

BVD directly neutralizes ROS, mitigating oxidative damage:

-

Antioxidant Activity :

-

Cytoprotection :

Solubility and Stability

-

Solubility :

-

Degradation :

Enzymatic Reduction to Bilirubin

BVD is reduced to bilirubin by BVR in a NADPH-dependent reaction:

-

Kinetics :

-

Cellular Impact :

Synthetic Modifications

BVD serves as a precursor for biopyrrins and other derivatives:

科学研究应用

Antiviral Properties

Biliverdin has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV). A study showed that biliverdin inhibits the NS3/4A protease of HCV in a dose-dependent manner, reducing viral replication and protein expression in infected cells. The compound's efficacy was noted at low concentrations (20 µM), making it a potential candidate for antiviral therapy .

Key Findings:

- Inhibition of HCV Protease : Biliverdin acts as a potent inhibitor of the NS3/4A protease.

- Dose-Dependent Activity : Effective at concentrations as low as 20 µM.

- Mechanism : Enhances antiviral activity by preventing conversion to biliverdin reductase (BVR) metabolites, which are less potent .

Cancer Research

Biliverdin's role in cancer biology is multifaceted. It has been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468) through the inhibition of BVR-A. The compound reduces cell viability and promotes intrinsic apoptotic pathways, evidenced by increased caspase activity .

Case Studies:

- Breast Cancer : Biliverdin treatment led to significant cell death, particularly when combined with BVR inhibitors .

- Mechanisms of Action :

Neuroprotection

Recent studies indicate that biliverdin possesses neuroprotective properties. It modulates oxidative stress responses and has been linked to improved cognitive functions in animal models. For instance, biliverdin treatment has shown promise in alleviating symptoms of depression and anxiety in mice .

Applications in Neuroprotection:

- Oxidative Stress Modulation : Biliverdin acts as an antioxidant, protecting neuronal cells from damage caused by reactive oxygen species.

- Cognitive Enhancement : Potential benefits observed in memory and behavioral improvements in animal studies .

Biochemical Research

Biliverdin dihydrochloride is utilized in various biochemical assays and studies. Its applications include:

- Standard reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect biliverdin levels in biological samples.

- Investigating its effects on beta-endorphin levels in immune cells .

Summary Table of Applications

作用机制

Biliverdin dihydrochloride exerts its effects through its interaction with heme oxygenase and biliverdin reductase . It inhibits the activation of nuclear factor of activated T cells and nuclear factor κB, which are involved in T cell proliferation and cytokine production . This inhibition leads to reduced inflammation and immune response modulation. Additionally, this compound has been shown to protect against oxidative stress by scavenging free radicals and reducing cellular damage .

相似化合物的比较

Bilirubin: A brown pigment produced from the reduction of biliverdin.

Heme: The precursor to biliverdin, involved in oxygen transport and storage in the body.

Carbon Monoxide: A byproduct of heme degradation by heme oxygenase, with distinct physiological effects compared to biliverdin.

Uniqueness: Biliverdin dihydrochloride is unique due to its dual role as an intermediate in heme degradation and as a potent antioxidant and anti-inflammatory agent . Its ability to modulate immune responses and protect against oxidative stress makes it a valuable compound in both research and therapeutic applications .

生物活性

Biliverdin dihydrochloride (BVD) is a green tetrapyrrolic bile pigment derived from heme catabolism, primarily produced through the action of heme oxygenase. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

1. Antioxidant Properties

Biliverdin exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress. The antioxidant mechanism is primarily attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of other antioxidants.

- Redox Cycling : Biliverdin can be reduced to bilirubin by biliverdin reductase (BVR), a process that not only regenerates bilirubin but also creates a redox amplification cycle that enhances cellular antioxidant capacity .

- Protection Against Oxidative Damage : Studies have shown that biliverdin protects cells from oxidative damage induced by hydrogen peroxide (H2O2) and other oxidants. For instance, in vitro studies demonstrated that biliverdin could prevent cell death in cultures exposed to high concentrations of H2O2 .

1.2 Research Findings

- A study reported that biliverdin reduced lipid peroxidation in neuronal cultures exposed to oxidative stress, highlighting its protective role in neurodegenerative conditions .

- In animal models, biliverdin administration has been shown to mitigate inflammation and tissue damage following ischemic events .

2. Anti-Cancer Activity

Recent research has illuminated the role of biliverdin as a potential anti-cancer agent, particularly in breast cancer cells.

2.1 Induction of Apoptosis

- Biliverdin has been found to induce apoptosis in various cancer cell lines through intrinsic pathways. In MCF-7 breast cancer cells, biliverdin treatment resulted in increased caspase-3 activity and enhanced cell death when combined with BVR inhibitors .

| Cell Line | Treatment | Outcome |

|---|---|---|

| MCF-7 | Biliverdin | Increased apoptosis |

| MDA-MB-468 | Biliverdin + DTNB | Significant cell death increase |

2.2 Cell Cycle Regulation

- Biliverdin has been shown to arrest the cell cycle at the G0/G1 phase by inhibiting cyclin expression and retinoblastoma protein phosphorylation, further supporting its anti-proliferative effects in cancer cells .

3. Neuroprotective Effects

Biliverdin's neuroprotective properties are particularly relevant in the context of ischemic injury and neurodegenerative diseases.

3.1 Role in Ischemia

- Research indicates that BVR expression increases following ischemic injury in neurons, suggesting a protective mechanism against oxidative stress induced by ischemia . Knocking down BVR leads to heightened oxidative stress and neuronal toxicity, emphasizing its protective role.

3.2 Potential Therapeutic Applications

- Given its ability to modulate multiple signaling pathways involved in cell survival and apoptosis, biliverdin is being explored as a therapeutic agent for conditions such as Alzheimer's disease and stroke recovery .

4. Anti-inflammatory Properties

Biliverdin also exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

属性

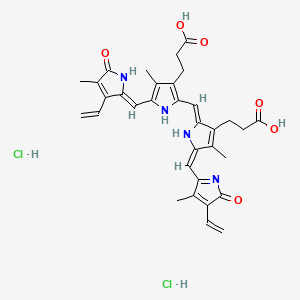

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHFBAZSKVVCQ-DKUYZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55482-27-4 | |

| Record name | Biliverdin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。